2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol
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Overview
Description
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is an organic compound with the chemical formula C9H10F3NO2. It is known for its unique structural features, including the presence of a trifluoromethoxy group attached to a phenyl ring, an amino group, and an ethanol moiety.
Mechanism of Action
Target of Action
It is used to prepare heteroaryl derivatives such as 4-aminopyrimidine derivatives as fatty acid amide hydrolase (faah) inhibitors . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a messenger molecule that plays a role in pain, depression, appetite, memory, and fertility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with nitromethane, followed by reduction and subsequent amination. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol
- 2-Amino-1-[4-(methoxy)phenyl]ethanol
- 2-Amino-1-[4-(fluoro)phenyl]ethanol
Uniqueness
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVESWELOBVJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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